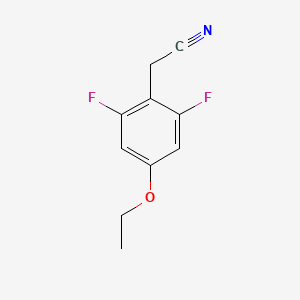

4-Ethoxy-2,6-difluorophenylacetonitrile

Beschreibung

4-Ethoxy-2,6-difluorophenylacetonitrile (CAS: Not explicitly provided; supplier ref: H32339) is a fluorinated aromatic nitrile with the molecular formula C₁₀H₉F₂NO and a molecular weight of 197.18 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at the para position (4-position) of the benzene ring, flanked by fluorine atoms at the ortho positions (2- and 6-). This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor for bioactive molecules requiring regioselective functionalization .

The compound is classified under UN3439 (toxic liquids, organic, n.o.s.) and carries hazard codes H302-H312-H332-H315-H319-H335, indicating risks of toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory tract irritation .

Eigenschaften

IUPAC Name |

2-(4-ethoxy-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-2-14-7-5-9(11)8(3-4-13)10(12)6-7/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCVPLVZPJZLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-difluorophenylacetonitrile typically involves the reaction of 4-ethoxy-2,6-difluorobenzaldehyde with a suitable nitrile source under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the aldehyde is treated with sodium cyanide in the presence of a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Ethoxy-2,6-difluorobenzoic acid.

Reduction: 4-Ethoxy-2,6-difluorophenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-2,6-difluorophenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy and difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key differences between 4-Ethoxy-2,6-difluorophenylacetonitrile and its positional isomers or functional analogs, based on physicochemical properties, hazards, and commercial availability:

Key Findings from Comparative Analysis:

Positional Isomerism and Reactivity :

- The para-ethoxy substitution in this compound allows for symmetrical electronic effects, enhancing stability in nucleophilic substitution reactions compared to asymmetrical analogs like 4-Ethoxy-2,3-difluorophenylacetonitrile .

- Meta-fluorinated analogs (e.g., 4-Ethoxy-3,5-difluorophenylacetonitrile) exhibit higher acute dermal toxicity (H311), likely due to increased lipophilicity facilitating skin penetration .

Hazard Profile :

- All ethoxy-difluorophenylacetonitriles share H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) , but 4-Ethoxy-3,5-difluorophenylacetonitrile uniquely carries H311 , emphasizing stricter handling protocols .

Commercial Availability :

- This compound is listed as discontinued by CymitQuimica , while its 3-ethoxy counterpart (3-Ethoxy-2,4-difluorophenylacetonitrile) remains available through multiple suppliers, suggesting higher demand for meta-substituted variants .

Applications :

- Derivatives like 3-Ethoxy-2,6-difluoro-DL-phenylalanine highlight the utility of ethoxy-fluorophenyl motifs in chiral synthesis , contrasting with nitriles used primarily as intermediates .

Biologische Aktivität

4-Ethoxy-2,6-difluorophenylacetonitrile is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Ethoxy group : Enhances solubility and biological interactions.

- Difluoro substitution : Influences electronic properties and binding affinity.

- Acetonitrile functional group : Allows for diverse chemical reactions.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy and difluoro groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains. The fluoro-substituents may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in metabolic pathways, relevant for drug design targeting metabolic disorders.

- Neuroprotective Effects : Emerging evidence indicates that derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Studies : A study on acetonitrile derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.

- Neuroprotective Research : In models of neurodegeneration, structurally related compounds showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis.

- Enzyme Inhibition : Comparative analyses indicated that compounds with similar functional groups could inhibit specific enzymes involved in cancer metabolism, providing potential therapeutic pathways.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; enhanced membrane penetration | |

| Enzyme Inhibition | Potential inhibitory effects on metabolic enzymes | |

| Neuroprotective | Reduces neuroinflammation; protects neuronal cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.